molecular formula C20H40O3 B12542793 1,4-Bis(octyloxy)butan-2-one CAS No. 656257-09-9

1,4-Bis(octyloxy)butan-2-one

Cat. No.: B12542793
CAS No.: 656257-09-9
M. Wt: 328.5 g/mol
InChI Key: OJJLTKOZBLSXQO-UHFFFAOYSA-N
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Description

1,4-Bis(octyloxy)butan-2-one is an organic compound with the molecular formula C20H40O3 It is a derivative of butanone, where two octyloxy groups are attached to the 1 and 4 positions of the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(octyloxy)butan-2-one typically involves the reaction of butanone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Solvent: The reaction is usually performed in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(octyloxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the octyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,4-Bis(octyloxy)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(octyloxy)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybutan-2-one: Similar in structure but with methoxy groups instead of octyloxy groups.

    1,4-Diethoxybutan-2-one: Contains ethoxy groups instead of octyloxy groups.

    1,4-Dipropoxybutan-2-one: Contains propoxy groups instead of octyloxy groups.

Uniqueness

1,4-Bis(octyloxy)butan-2-one is unique due to the presence of long-chain octyloxy groups, which impart distinct physical and chemical properties

Properties

CAS No.

656257-09-9

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

1,4-dioctoxybutan-2-one

InChI

InChI=1S/C20H40O3/c1-3-5-7-9-11-13-16-22-18-15-20(21)19-23-17-14-12-10-8-6-4-2/h3-19H2,1-2H3

InChI Key

OJJLTKOZBLSXQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCC(=O)COCCCCCCCC

Origin of Product

United States

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